molecular formula C12H10FNO B8154699 (4-(2-Fluoropyridin-4-yl)phenyl)methanol

(4-(2-Fluoropyridin-4-yl)phenyl)methanol

Cat. No.: B8154699
M. Wt: 203.21 g/mol
InChI Key: PSDAEUFDCGVBBP-UHFFFAOYSA-N
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Description

(4-(2-Fluoropyridin-4-yl)phenyl)methanol: is an organic compound that features a fluorinated pyridine ring attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Fluoropyridin-4-yl)phenyl)methanol typically involves the reaction of 2-fluoropyridine with a suitable phenylmethanol derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-fluoropyridine is coupled with a boronic acid derivative of phenylmethanol under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

Chemistry: (4-(2-Fluoropyridin-4-yl)phenyl)methanol is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where its unique properties can impart desirable characteristics like increased durability and resistance to degradation .

Mechanism of Action

The mechanism by which (4-(2-Fluoropyridin-4-yl)phenyl)methanol exerts its effects is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

  • (2-Fluoropyridin-4-yl)methanol
  • (3-Fluoropyridin-4-yl)methanol
  • (2-Chloro-3-fluoropyridin-4-yl)methanol
  • (4-Methoxy-pyridin-2-yl)methanol

Uniqueness: (4-(2-Fluoropyridin-4-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom on the pyridine ring and the phenylmethanol group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

[4-(2-fluoropyridin-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-7-11(5-6-14-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDAEUFDCGVBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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